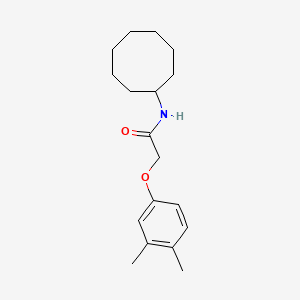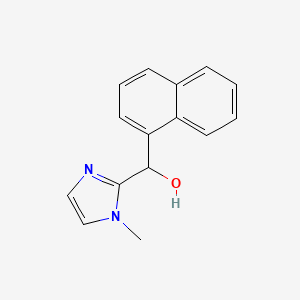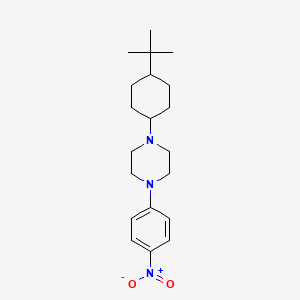
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine, also known as BCTNP, is a piperazine derivative that has been gaining attention in the scientific community for its potential applications in research. BCTNP is a small molecule that can interact with various biological targets, making it a versatile tool for studying biochemical and physiological processes. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a partial agonist or antagonist at various receptors. This compound has been shown to have a high affinity for several GPCRs, but its binding affinity is lower than that of full agonists or antagonists. This suggests that this compound may act as a modulator of receptor activity rather than a direct activator or inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target receptor. For example, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in the regulation of attention and working memory. This compound has also been shown to have anxiolytic effects in animal models, possibly through its interaction with the serotonin receptor 5-HT1A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine in lab experiments is its versatility. This compound can interact with various biological targets, making it a useful tool for studying different physiological processes. Additionally, this compound is a small molecule that can easily penetrate cell membranes, allowing it to act on intracellular targets. However, there are also some limitations to using this compound. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has a relatively low binding affinity for some receptors, which can make it less effective than other ligands.
Direcciones Futuras
There are several future directions for research involving 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of this compound analogs with improved binding affinity and selectivity for specific receptors. Another area of interest is the use of this compound in combination with other compounds to study complex physiological processes. Finally, the development of new experimental techniques, such as optogenetics, could allow for more precise control of this compound activity in vivo. Overall, this compound has the potential to be a valuable tool for studying various physiological processes, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine involves the reaction of 4-tert-butylcyclohexylamine and 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of this compound is typically around 50%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been used in a wide range of scientific research applications. One of the most common uses of this compound is as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in various physiological processes, and they are a common target for drug discovery. This compound has been shown to interact with several GPCRs, including the serotonin receptor 5-HT1A and the dopamine receptor D4. By studying the interaction between this compound and these receptors, researchers can gain insights into the structure and function of GPCRs, which can aid in the development of new drugs.
Propiedades
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)16-4-6-17(7-5-16)21-12-14-22(15-13-21)18-8-10-19(11-9-18)23(24)25/h8-11,16-17H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVXELFNDRJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)


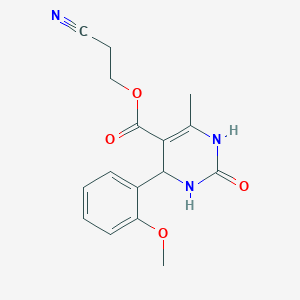
![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)
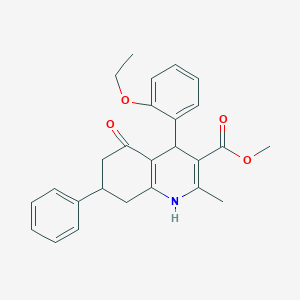
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
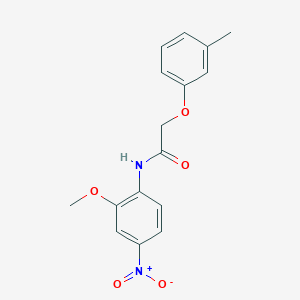
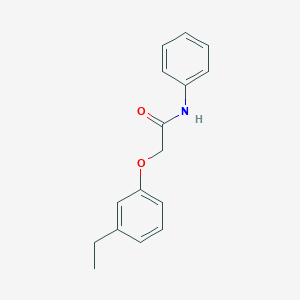
![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)
